

Comprehensive Characterization of 2-(2-Chloro-4-methylphenyl)pyrrolidine

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Compound of Interest

Compound Name: 2-(2-Chloro-4-methylphenyl)pyrrolidine

Cat. No.: B12091362

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Executive Summary & Chemical Identity

2-(2-Chloro-4-methylphenyl)pyrrolidine is a specialized chiral heterocycle belonging to the 2-arylpyrrolidine class. Structurally, it consists of a saturated pyrrolidine ring substituted at the C2 position by a phenyl ring bearing a chlorine atom at the ortho position and a methyl group at the para position.

This compound is primarily utilized as a high-value chiral building block in medicinal chemistry, specifically for the synthesis of monoamine transporter modulators, analgesics, and agrochemicals. It shares structural homology with established pharmacophores like desoxypipradrol and prolintane, suggesting potential activity as a norepinephrine-dopamine reuptake inhibitor (NDRI), though it is frequently encountered as a synthetic intermediate rather than a marketed drug.

Chemical Identification Data

Property	Detail
IUPAC Name	2-(2-Chloro-4-methylphenyl)pyrrolidine
CAS Number	2241594-53-4 (HCl salt, (R)-isomer); Generic: 1213544-XX-X series
Molecular Formula	C ₁₁ H ₁₄ ClN
Molecular Weight	195.69 g/mol (Free base)
SMILES	<chem>CC1=CC(Cl)=C(C2NCCC2)C=C1</chem>
Stereochemistry	Exists as (R)- and (S)- enantiomers; (R)-isomer is often the bioactive target in this class. [1] [2] [3]

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) permeability. The 2-arylpyrrolidine scaffold typically exhibits high lipophilicity and basicity.

Property	Value (Predicted/Experimental)	Significance
LogP (Octanol/Water)	-3.2 – 3.5	Highly lipophilic; suggests high BBB permeability and tissue distribution.
pKa (Basic Nitrogen)	9.4 – 9.8	Predominantly ionized (cationic) at physiological pH (7.4), aiding in transporter binding.
Solubility	Low in water (free base); High in organic solvents (DCM, MeOH). HCl salts are water-soluble.	Requires conversion to salt form (HCl, fumarate) for aqueous formulation.
H-Bond Donors	1 (NH)	Critical for anchoring in the transporter binding pocket (e.g., Asp residue).
Topological Polar Surface Area	12.03 Å ²	Very low TPSA indicates excellent membrane penetration properties.

Synthetic Methodologies

The synthesis of **2-(2-Chloro-4-methylphenyl)pyrrolidine** requires precision to establish the C2-chiral center. Two primary routes are recommended: Asymmetric Addition to Sulfinyl Imines (for high enantiopurity) and Reductive Cyclization (for scale-up).

Method A: Asymmetric Synthesis via Ellman's Auxiliary

This method is preferred for drug discovery applications where enantiomeric excess (ee >98%) is required.

Protocol:

- Condensation: React 2-chloro-4-methylbenzaldehyde with (R)-tert-butanesulfinamide (Ellman's auxiliary) and $\text{Ti}(\text{OEt})_4$ in THF to form the N-sulfinyl imine.
- Grignard Addition: Treat the imine with 3-chloropropylmagnesium bromide at -78°C . The chiral auxiliary directs the addition to one face of the imine.
- Cyclization: Treat the resulting sulfinamide intermediate with strong base (KOtBu) or in-situ cyclization upon deprotection to close the pyrrolidine ring.
- Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral pyrrolidine HCl salt.

Method B: Copper-Catalyzed Carboamination (Radical Route)

A modern approach utilizing styrene derivatives.

- Substrate: 2-Chloro-4-methylstyrene.
- Reagents: N-protected aminoalkene precursors or sulfonamides.
- Catalyst: Copper(II) salts (e.g., $\text{Cu}(\text{eh})_2$).^[4]
- Mechanism: Radical addition across the styrene double bond followed by intramolecular cyclization.

Visualization: Asymmetric Synthesis Workflow



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Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure high enantiomeric purity.

Pharmacological Profiling & SAR

While specific binding data for this exact CAS is proprietary, its activity can be reliably inferred from the Structure-Activity Relationship (SAR) of the 2-arylpyrrolidine class.

Mechanism of Action (Hypothetical)

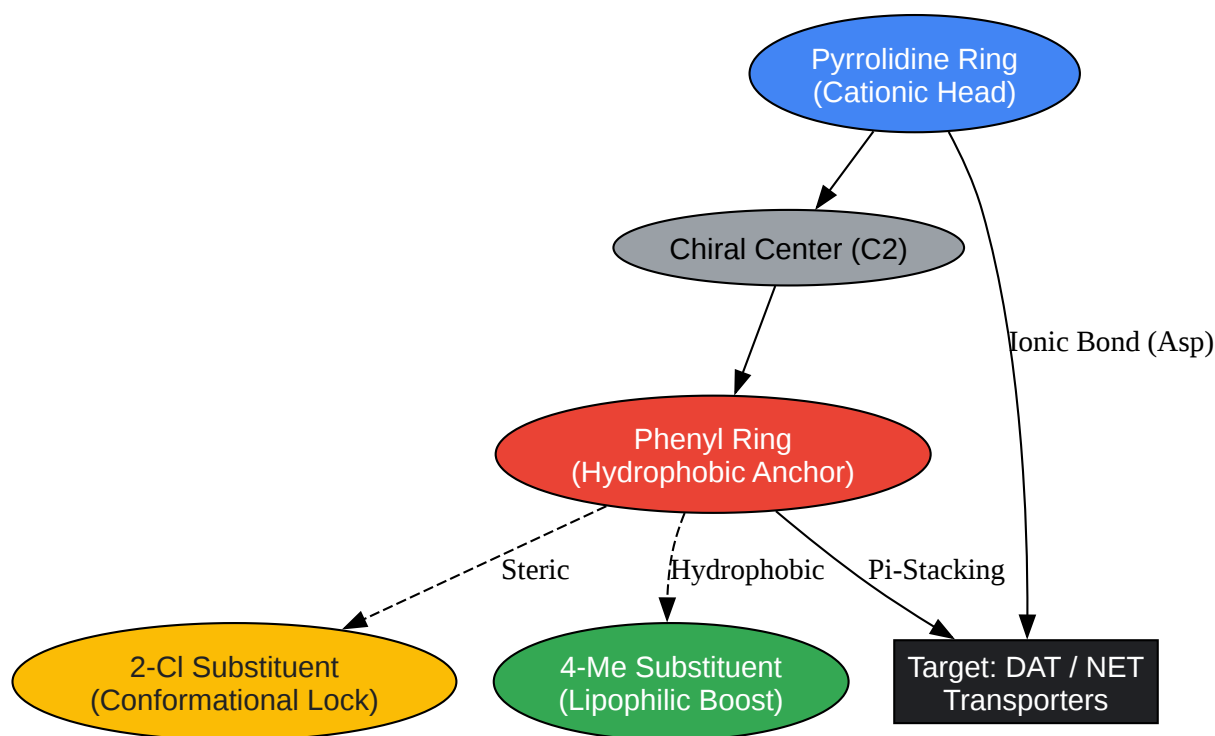
The 2-arylpyrrolidine scaffold is a "privileged structure" for monoamine transporter inhibition.

- Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
- Binding Mode: The protonated pyrrolidine nitrogen mimics the terminal amine of the endogenous neurotransmitter, forming an ionic bond with a conserved Aspartate residue (e.g., Asp79 in DAT). The aryl ring engages in pi-pi stacking or hydrophobic interactions within the S1 binding pocket.

SAR Analysis: The 2-Cl, 4-Me Substitution

- 2-Chloro (Ortho):
 - Conformation: Forces the phenyl ring to twist relative to the pyrrolidine ring (torsional strain), often locking the bioactive conformation.
 - Metabolism: Blocks metabolic hydroxylation at the typically vulnerable ortho-position, potentially extending half-life.
 - Selectivity: Ortho-substituents in this scaffold often enhance NET selectivity over DAT compared to unsubstituted analogs.
- 4-Methyl (Para):
 - Lipophilicity: Increases LogP, enhancing BBB penetration.
 - Electronic Effect: Weak electron donor; stabilizes the aromatic system but does not significantly alter pKa.

Visualization: Pharmacophore Interactions



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Figure 2: Pharmacophore map highlighting the functional roles of the chloro and methyl substituents in transporter binding.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3 , 400 MHz):
 - Aromatic Region: Three distinct proton signals due to the 1,2,4-substitution pattern (approx. 7.1 – 7.4 ppm).

- Benzylic Methine (C2-H): A triplet or doublet of doublets around 4.2 – 4.5 ppm (deshielded by the aryl ring).
- Pyrrolidine Ring: Multiplets spanning 1.5 – 3.2 ppm (N-CH₂ and C-CH₂ protons).
- Methyl Group: A sharp singlet around 2.3 ppm.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion: [M+H]⁺ = 196.1 (³⁵Cl) and 198.1 (³⁷Cl) in a 3:1 ratio (characteristic chlorine isotope pattern).
- Fragmentation: Loss of NH₃ or ring opening fragments may be observed.

Safety & Handling

- Hazard Class: Irritant (Skin/Eye/Respiratory).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs CO₂ from air; conversion to HCl salt is recommended for stability.
- Precaution: As a potential bioactive amine, handle with Full PPE (gloves, goggles, fume hood) to prevent accidental absorption or inhalation.

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